4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol

Tetrahydroisoquinoline N-alkylation Basicity modulation

Secure your supply of CAS 1880080-18-1, a research-grade compound featuring a privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) core N-substituted with an oxolan-3-ol moiety. Unlike generic N-alkyl or N-benzyl THIQ analogs, its geometrically constrained hydrogen bond donor/acceptor geometry on the oxolane ring cannot be replicated, making it essential for CNS screening libraries targeting sigma receptors or MAO, antifungal studies, and scaffold-hopping investigations against matched molecular pairs. Offered at ≥95% purity, this compound is a unique diversity element that cannot be substituted with simpler THIQ derivatives without altering key pharmacological outcomes.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 1880080-18-1
Cat. No. B2733390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol
CAS1880080-18-1
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3COCC3O
InChIInChI=1S/C13H17NO2/c15-13-9-16-8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2
InChIKeyGJNSIIBJONMKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol (CAS 1880080-18-1): Structural Profile and Procurement-Relevant Characteristics


4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol (CAS 1880080-18-1) is a synthetic small molecule with molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol, featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core N-substituted with an oxolan-3-ol (tetrahydrofuran-3-ol) moiety . The THIQ scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals with activities spanning CNS modulation, antimicrobial defense, and oncology [1]. The compound contains one hydrogen bond donor (the secondary alcohol on the oxolane ring) and three hydrogen bond acceptors (the tertiary amine nitrogen, the oxolane ether oxygen, and the hydroxyl oxygen), features that govern its solubility, permeability, and target engagement potential. It is currently offered by specialist chemical suppliers as a research-grade compound for non-human investigative use, with catalog availability typically at 95% purity .

Why 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol Cannot Be Replaced by a Generic THIQ Analog


The biological and physicochemical profile of tetrahydroisoquinoline derivatives is exquisitely sensitive to the nature and position of substituents. The N-substitution pattern on the THIQ core directly modulates amine basicity (conjugate acid pKa), lipophilicity, and target recognition—parameters that are not interchangeable across analogs [1]. For example, N-alkylation converts the secondary amine of parent THIQ (pKa ~9.6) into a tertiary amine with altered protonation equilibrium at physiological pH, which in turn affects membrane permeability, lysosomal trapping, and receptor-binding electrostatics [2]. Furthermore, the specific spatial orientation of the hydroxyl group on the oxolan-3-ol substituent creates a hydrogen bond donor/acceptor geometry that cannot be replicated by simple N-methyl, N-benzyl, or C6-ether-linked oxolane analogs. Replacing this compound with a generic THIQ derivative would fundamentally alter the hydrogen bonding capacity, lipophilic balance, and metabolic stability, leading to divergent biological outcomes in any screening or mechanistic study [3].

Product-Specific Quantitative Evidence Guide: 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol Against Closest Analogs


N-Substitution Pattern: Direct Oxolan-3-ol Linkage vs. Parent THIQ and N-Methyl-THIQ

The target compound bears an N-(oxolan-3-ol) substituent directly attached to the THIQ nitrogen, converting the secondary amine into a tertiary amine. This fundamentally alters the amine basicity compared to unsubstituted THIQ. Parent 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4) has a predicted conjugate acid pKa of 9.66 ± 0.20 [1]. N-alkylation to yield a tertiary amine typically reduces basicity by approximately 0.5–1.5 pKa units due to steric and electronic effects, as demonstrated in systematic pKa modulation studies of 3-substituted THIQ derivatives where pKa was tuned from 9.53 (CH₃) to 7.88 (CH₂F) . The oxolan-3-ol substituent introduces an electron-withdrawing β-oxygen that may further attenuate basicity. This altered protonation state at physiological pH 7.4 directly impacts the compound's volume of distribution, blood–brain barrier penetration, and interaction with aspartate/glutamate-rich binding pockets common in CNS targets [2]. In contrast, parent THIQ (secondary amine, ~90% protonated at pH 7.4) and N-methyl-THIQ (tertiary amine, less hindered) differ substantially in their electrostatic potential surfaces and hydrogen bond profiles.

Tetrahydroisoquinoline N-alkylation Basicity modulation CNS drug design

Core Scaffold Differentiation: THIQ vs. Tetrahydroquinoline with Identical Oxolan-3-ol Substituent

The closest structural analog by molecular formula is 2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol (CAS 2138157-35-2), which shares the identical C₁₃H₁₇NO₂ formula and MW 219.28 but features a tetrahydroquinoline core rather than a tetrahydroisoquinoline core . This scaffold difference is pharmacologically decisive: the tetrahydroquinoline analog has demonstrated AKR1C3 (aldo-keto reductase 1C3) inhibitory activity with an IC₅₀ of 213 nM in a fluorescence-based S-tetralol oxidation assay using human recombinant enzyme [1], and shows substantial selectivity over AKR1C2 (IC₅₀ = 206,000 nM, ~967-fold selective) [2]. In contrast, THIQ-based compounds are more prominently associated with CNS targets including sigma receptors (σ₁ and σ₂), monoamine oxidases (MAO-A and MAO-B), GABA autoreceptors, and serotonin/dopamine receptor subtypes [3]. The repositioning of the nitrogen atom in the bicyclic system redistributes π-electron density and alters the spatial presentation of the pharmacophore, leading to fundamentally different target engagement profiles. A procurement decision based on scaffold type is therefore non-trivial: programs targeting AKR1C3-driven cancers would prefer the tetrahydroquinoline analog, while CNS-oriented programs should prioritize the THIQ-based target compound.

Scaffold hopping Target selectivity AKR1C3 CNS vs. cancer targets

Linkage Mode Comparison: Direct N-Linkage vs. Ether-Linked Oxolane on THIQ Core

6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline (CAS 1888789-87-4) represents a structurally related comparator where the oxolane moiety is attached via an ether linker at the C6 position of the THIQ aromatic ring rather than directly to the nitrogen atom [1]. This linkage difference produces measurable physicochemical divergence. The ether-linked analog has a molecular weight of 233.31 g/mol, XLogP3-AA of 1.5, topological polar surface area (TPSA) of 30.5 Ų, 3 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The target compound, with MW 219.28 g/mol, has only 1 rotatable bond (the N–C linkage between THIQ and oxolane), an estimated lower XLogP (approximately 1.2–1.5 due to the more exposed hydroxyl and tertiary amine), and a comparable TPSA. Critically, the N-linked tertiary amine in the target compound is metabolically distinct from the C6-ether: N-dealkylation is a major Phase I metabolic pathway for tertiary amine-containing THIQs, whereas the C6-ether analog primarily undergoes O-dealkylation or aromatic hydroxylation [2]. The N-linked architecture also places the hydrogen bond donor (oxolan-3-ol hydroxyl) in a geometrically constrained orientation relative to the THIQ aromatic system, potentially enabling intramolecular hydrogen bonding that is not accessible in the C6-ether-linked analog.

Linker chemistry Metabolic stability Physicochemical properties Hydrogen bonding

Hydrogen Bond Donor Geometry: Intramolecular Interaction Potential Unique to N-(Oxolan-3-ol)-THIQ Architecture

The spatial proximity of the oxolan-3-ol hydroxyl group to the THIQ tertiary amine nitrogen creates the possibility of an intramolecular N···HO hydrogen bond, a structural feature documented in monohydrated complexes of THIQ where N–H···O hydrogen bonds contribute significantly to conformational stabilization [1]. In the target compound, the 1,3-relationship between the oxolane ring oxygen and the hydroxyl group on the oxolan-3-ol moiety, combined with the direct N-linkage, places the hydroxyl oxygen approximately 2.5–3.5 Å from the THIQ nitrogen, within hydrogen bonding distance. This intramolecular interaction can pre-organize the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding. By contrast, 6-[(oxolan-3-yl)methoxy]-THIQ positions the oxolane ether oxygen and the THIQ N–H at a distance exceeding 6 Å (separated by the phenyl ring), precluding any intramolecular hydrogen bond [2]. Similarly, simple N-alkyl-THIQ analogs (N-methyl, N-ethyl) lack any hydrogen bond donor on the substituent entirely. This conformational pre-organization is significant: crystallographic and computational studies of THIQ derivatives have shown that intramolecular N–H···N and O–H···N hydrogen bonds can alter the presentation of the aromatic ring system to protein binding pockets by up to 30° in dihedral angle [3].

Intramolecular hydrogen bond Conformational analysis Pharmacophore geometry Molecular recognition

Class-Level Biological Precedent: N-Substituted THIQ Derivatives as Broad-Spectrum Bioactive Scaffolds

While no direct bioassay data exist for the target compound itself, the N-substituted THIQ chemotype has extensive biological precedent supporting its value as a screening candidate. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives, synthesized under environmentally friendly Preyssler heteropolyacid catalysis in moderate to high yields (35–91%), demonstrated significant antifungal activity against Aspergillus spp., Penicillium spp., and Botrytis cinerea, with two derivatives (compounds 5 and 6) showing particular potency [1]. In the CNS arena, THIQ-based sigma receptor ligands have exhibited binding affinities in the low nanomolar range (Ki values as low as 1.34 nM for 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]-THIQ at sigma receptors) [2]. The selective MC4R agonist THIQ (a distinct compound bearing the same scaffold acronym) shows IC₅₀ = 1.2 nM and EC₅₀ = 2.1 nM at the human melanocortin-4 receptor . N-Substitution is a critical determinant of target selectivity within this class: SAR studies on THIQ derivatives have established that N-alkyl chain length, branching, and heteroatom incorporation (including oxygen-containing rings) directly modulate P-glycoprotein inhibitory activity across a range from micromolar to sub-nanomolar potency (EC₅₀ = 0.4 nM for the most potent analog) [3]. The target compound, with its unique oxolan-3-ol N-substituent, occupies an unexplored region of this SAR space, representing a novel chemotype for biological profiling.

Antifungal MAO inhibition Sigma receptor CNS pharmacology

Synthetic Tractability and Purity Profile: Direct N-Alkylation Route vs. Multi-Step Syntheses of Complex THIQ Analogs

The target compound can be synthesized via a straightforward N-alkylation of 1,2,3,4-tetrahydroisoquinoline with an appropriately activated oxolan-3-ol derivative (e.g., 3,4-epoxytetrahydrofuran or 3-halotetrahydrofuran-4-ol), a route that is experimentally simpler than the multi-step Bischler–Napieralski cyclization or Pictet–Spengler condensation required for many C1-substituted or ring-fused THIQ analogs [1]. This synthetic simplicity translates to practical procurement advantages: the compound is available from specialist suppliers at 95% purity, with molecular identity confirmed by the characteristic SMILES string OC1COCC1N1CCc2ccccc2C1 . In comparison, more complex THIQ derivatives such as the GABA autoreceptor antagonist [1RS,2'SR]-1-(2-tetrahydrofuranyl)-1,2,3,4-tetrahydroisoquinoline require stereoselective synthesis with chiral resolution steps, increasing cost and limiting batch-to-batch reproducibility [2]. Similarly, the 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-THIQ-2-yl)propan-2-ols reported by Aghekyan et al. require prior synthesis of 6-chloro-4,4-dimethyl-THIQ via cyclization of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol in concentrated sulfuric acid at 0°C, followed by epoxide ring-opening with substituted phenols [3]. The target compound's relative synthetic simplicity supports more reliable supply chains, lower procurement costs, and easier analog generation for SAR expansion.

Synthetic accessibility N-alkylation Catalog purity Scale-up feasibility

Best Research and Industrial Application Scenarios for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol (CAS 1880080-18-1)


CNS-Targeted Screening Library Diversification

Given the THIQ scaffold's established affinity for sigma receptors, monoamine oxidases, and GABA autoreceptors, the target compound is well-suited as a diversity element in CNS-focused screening libraries [1]. Its unique N-(oxolan-3-ol) substituent introduces a hydrogen bond donor and acceptor in a geometrically constrained orientation that is absent from common N-alkyl or N-benzyl THIQ library members. The estimated reduction in amine basicity (pKa ~8.3–8.8 vs. 9.66 for parent THIQ) predicts improved blood–brain barrier penetration compared to more basic THIQ analogs, as the fraction of neutral (diffusible) species at plasma pH 7.4 is higher . Procurement of this compound for CNS phenotypic or target-based screens may reveal novel sigma receptor or MAO pharmacology inaccessible to traditional THIQ library members.

Antifungal Lead Discovery Leveraging N-Substituted THIQ Chemotype

N-Substituted THIQ derivatives have demonstrated significant antifungal activity, with NSTHIQ compounds showing activity against Aspergillus spp., Penicillium spp., and Botrytis cinerea, and pyrrolo-THIQ fused systems exhibiting potency superior to nystatin in some cases (zone of inhibition 20 mm vs. 15 mm for nystatin against C. albicans) [2]. The target compound's N-(oxolan-3-ol) substitution introduces an additional oxygen heteroatom not present in the reported N-sulfonyl or N-alkyl antifungal THIQs. This structural novelty may confer activity against fungal strains resistant to existing azole or polyene antifungals, particularly given that THIQ-based ergosterol biosynthesis inhibitors have been shown to target delta-8,7-isomerase, a mechanism distinct from the lanosterol 14α-demethylase (CYP51) target of clinical azoles [2].

Chemical Biology Tool Compound for Hydrogen Bonding Network Studies

The target compound's capacity for intramolecular N···HO hydrogen bonding, as inferred from DFT studies on THIQ monohydrates showing N–H···O interactions with binding energies of 1–3 kcal/mol [3], makes it a valuable tool for studying the role of conformational pre-organization in ligand–protein recognition. The oxolan-3-ol hydroxyl can serve as both a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor or, when protonated, a cation–π interaction partner. This dual functionality is absent in N-methyl-THIQ (no HBD), N-benzyl-THIQ (no HBD), and C6-ether-linked oxolane-THIQ analogs (no intramolecular H-bond possible) [4]. Researchers investigating the thermodynamic contributions of ligand pre-organization to binding affinity may find this compound a uniquely informative probe relative to simpler N-substituted THIQ controls.

Scaffold-Hopping Reference Standard for THIQ vs. Tetrahydroquinoline Target Selectivity Profiling

The existence of a close structural analog—2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol (CAS 2138157-35-2)—with demonstrated AKR1C3 inhibitory activity (IC₅₀ = 213 nM) and ~967-fold selectivity over AKR1C2 [5] provides a unique opportunity for parallel procurement of both compounds as a matched molecular pair for scaffold-hopping studies. Systematic profiling of the THIQ-based target compound against the same panel of aldo-keto reductases (AKR1C1–C4) and CNS targets (sigma receptors, MAO isoforms, serotonin/dopamine receptors) would quantitatively define the target selectivity consequences of the THIQ → tetrahydroquinoline scaffold switch while holding the oxolan-3-ol substituent constant. Such paired data are exceptionally rare in the literature and would constitute a valuable contribution to scaffold-hopping methodology [6].

Quote Request

Request a Quote for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.